Product packaging for Streptamine phosphate(Cat. No.:)

Streptamine phosphate

Cat. No.: B1199418
M. Wt: 258.17 g/mol
InChI Key: JOZGBZPOJJCPEP-XGNJAFTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptamine Phosphate is a chemically modified derivative of the streptamine core, offered for specialized biochemical and microbiological research. Streptamine is a central aminocyclitol scaffold in several clinically significant antibiotics. It forms the core structural unit of streptomycin, where it is present as a di-guanidinated derivative known as streptidine . Unlike most other aminoglycosides that feature a 2-deoxystreptamine core, streptomycin and its core streptamine unit bind to a distinct location on the bacterial 16S rRNA, interfering with the decoding process and leading to inhibition of protein synthesis . Researchers utilize this compound to study biosynthetic pathways of aminoglycoside antibiotics, investigate mechanisms of antibiotic resistance conferred by modifying enzymes such as phosphotransferases (APHs) , and explore the structure-activity relationships of novel antimicrobial agents. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N2O7P B1199418 Streptamine phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15N2O7P

Molecular Weight

258.17 g/mol

IUPAC Name

[(2S,3R,5S,6R)-3,5-diamino-2,4,6-trihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15N2O7P/c7-1-3(9)2(8)5(11)6(4(1)10)15-16(12,13)14/h1-6,9-11H,7-8H2,(H2,12,13,14)/t1-,2+,3?,4+,5-,6?

InChI Key

JOZGBZPOJJCPEP-XGNJAFTASA-N

SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)O)N)O)N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)N)O)OP(=O)(O)O)O)N

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)O)N)O)N

Origin of Product

United States

Foundational Significance of Streptamine Phosphate As a Biosynthetic Intermediate

Streptamine (B1206204) phosphate (B84403) is a key intermediate in the biosynthetic pathways of certain aminocyclitol-containing natural products. nih.govcapes.gov.br Its core structure, a substituted cyclohexane (B81311) ring, provides the foundation for the creation of more complex molecules. In the biosynthesis of the antibiotic streptomycin (B1217042), for instance, streptamine phosphate is a direct precursor to the streptidine (B14820) moiety. evitachem.com The phosphorylation of streptamine is a critical step, activating the molecule for subsequent enzymatic modifications. evitachem.comresearchgate.net

The biosynthesis of streptamine itself is intricately linked to primary metabolism, deriving its carbon skeleton from glucose-6-phosphate. nih.govgoogle.com Through a series of enzymatic reactions including oxidation, cyclization, transamination, and phosphorylation, the simple sugar is transformed into this specialized aminocyclitol phosphate. researchgate.netgoogle.com This conversion highlights the metabolic ingenuity of microorganisms, which divert common metabolites into pathways for producing structurally diverse and biologically active secondary metabolites. nih.gov

Historical Elucidation of Streptamine Phosphate Pathways in Actinomycetes

The discovery and understanding of streptamine (B1206204) phosphate's role are intrinsically tied to the study of streptomycin (B1217042), an antibiotic isolated in 1943 from the actinomycete Streptomyces griseus. mdpi.com Early degradation studies of streptomycin led to the identification of streptamine as a core structural component. Subsequent research focused on unraveling the biosynthetic steps leading to streptomycin, which naturally led to the investigation of phosphorylated intermediates.

In the mid-20th century, the "Golden Age of antibiotic discovery," intense screening of soil microorganisms, particularly Streptomyces species, yielded a vast number of bioactive compounds. microbiologysociety.org This era of discovery provided the impetus for detailed biochemical studies. By the 1970s, researchers had identified key enzymatic activities in Streptomyces species responsible for the phosphorylation of streptamine and its derivatives. nih.govresearchgate.net These studies revealed the presence of specific kinases that transfer a phosphate (B84403) group to the streptamine core, a crucial step in the pathway. researchgate.netresearchgate.net The use of radiolabeled precursors in feeding experiments with Streptomyces cultures was instrumental in tracing the metabolic flow from glucose to streptamine and its phosphorylated derivatives, confirming their roles as true biosynthetic intermediates. soton.ac.uk

Classification and Importance of Aminocyclitols in Secondary Metabolism

Initial Precursor Derivations from Glucose-6-Phosphate

The journey from a primary metabolite to the complex aminocyclitol structure of streptamine involves a series of enzymatic transformations. The carbon skeleton of streptamine is derived directly from D-glucose. psu.edu The initial and rate-limiting step is the conversion of D-glucose-6-phosphate into a cyclitol phosphate, which sets the stage for subsequent modifications.

Myo-Inositol Pathway Involvement in Cyclitol Formation

The formation of the streptamine ring system is initiated by the myo-inositol pathway. The key enzymatic step is the NAD+-dependent cyclization of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. psu.edunih.gov This reaction is catalyzed by myo-inositol-1-phosphate synthase (MIPS), a highly conserved enzyme found across bacteria, archaea, and eukaryotes. nih.govscielo.br The reaction proceeds through intermediates that are believed to remain tightly bound to the enzyme. researchgate.net Following its synthesis, myo-inositol-1-phosphate is dephosphorylated by a specific phosphatase to yield myo-inositol, which serves as the direct precursor for the subsequent oxidation and amination steps. scielo.brnih.gov

Dehydration and Amination Steps to Form Inosamine Phosphate

Following the formation of myo-inositol, the pathway proceeds through a series of oxidation and transamination reactions. The biosynthesis of the streptidine (B14820) moiety of streptomycin, for which streptamine is a precursor, involves the oxidation of myo-inositol to scyllo-inosose (also known as myo-inosose-2). genome.jp This reaction is catalyzed by myo-inositol dehydrogenase. nih.gov

Phosphorylation Events Leading to Streptamine Phosphate

Phosphorylation is a critical step in the biosynthetic pathway, activating the cyclitol intermediates for subsequent enzymatic modifications. This process is catalyzed by specific kinases that utilize nucleoside triphosphates as the phosphate donor.

Role of ATP:Aminocyclitol Kinase in Phosphorylation

The phosphorylation of streptamine and its precursors is carried out by an ATP:aminocyclitol kinase. researchgate.net Kinases are a large family of enzymes that transfer the terminal (gamma) phosphate group from ATP to a substrate, in this case, a hydroxyl group on the aminocyclitol ring. guidetopharmacology.orgthermofisher.com In the context of streptomycin biosynthesis, this kinase activity is crucial for preparing the molecule for subsequent transamidination steps. While many kinases can be promiscuous, the enzymes in antibiotic biosynthetic pathways often exhibit high substrate specificity. thermofisher.com Research has shown that while ATP is the most common phosphate donor for kinases, some bacterial kinases, particularly in antibiotic resistance, can utilize other nucleoside triphosphates like GTP. nih.gov

Stereospecificity of Phosphate Incorporation

The phosphorylation of the aminocyclitol ring is a highly stereospecific process. ATP:aminocyclitol kinase demonstrates remarkable regioselectivity, phosphorylating the hydroxyl group that is positioned para to a specific amino group on the aminocyclitol substrate. researchgate.net In the case of streptamine, this specific enzymatic action results in the formation of 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate, also known as streptamine-4-phosphate. researchgate.net This stereospecificity is critical, as the precise location of the phosphate group is essential for the subsequent enzyme in the pathway, L-arginine:aminocyclitol 4-phosphate amidinotransferase, to recognize its substrate. researchgate.net This contrasts with the activity of other enzymes like streptomycin 6-phosphate phosphatase, which can exhibit phosphotransferase activity that preferentially esterifies hydroxyl groups ortho to amino groups. researchgate.net

Characterization of Intermediary Metabolites in the this compound Pathway

The elucidation of the this compound biosynthetic pathway has been made possible by the identification and characterization of its key intermediary metabolites. Each intermediate represents a discrete step in the transformation from a simple sugar phosphate to the final, functionalized aminocyclitol phosphate.

Table 1: Key Intermediary Metabolites in the this compound Biosynthetic Pathway
MetaboliteDescriptionKey Enzyme(s) in FormationReference
D-Glucose-6-PhosphateThe initial precursor molecule derived from primary metabolism.Glycolysis/Gluconeogenesis enzymes psu.edu
1L-myo-Inositol-1-PhosphateThe first cyclic intermediate, formed by the isomerization and cyclization of glucose-6-phosphate.myo-Inositol-1-Phosphate Synthase (MIPS) psu.edunih.gov
myo-InositolThe dephosphorylated cyclitol that serves as the substrate for oxidation.Inositol (B14025) monophosphatase scielo.br
scyllo-InososeThe keto-intermediate formed by the dehydrogenation of myo-inositol.myo-Inositol Dehydrogenase genome.jp
scyllo-InosamineThe first aminated intermediate, formed by the transamination of scyllo-inosose.L-glutamine:scyllo-inosose aminotransferase acs.org
This compoundA phosphorylated diamino-cyclitol intermediate. The specific isomer is 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate.ATP:Aminocyclitol Kinase researchgate.net

Comparative Analysis of this compound Biosynthesis with Related Aminocyclitol Pathways (e.g., 2-deoxystreptamine)

The biosynthesis of aminocyclitol antibiotics is characterized by a series of conserved yet distinct enzymatic reactions that build the central aminocyclitol core. While both streptamine, the precursor to this compound, and 2-deoxystreptamine (B1221613) (2-DOS) are fundamental scaffolds for numerous clinically significant antibiotics, their biosynthetic pathways diverge at critical early steps, leading to structurally different cores. f1000research.comamazonaws.com A comparative analysis of these pathways reveals key differences in precursor molecules, enzymatic machinery, and genetic organization.

Aminocyclitols can be broadly categorized based on the precursors from which their core rings are derived. wikipedia.org The 2-DOS pathway is a well-studied route that begins with D-glucose-6-phosphate. f1000research.comnih.gov In contrast, the streptamine pathway utilizes myo-inositol as its starting point, which itself is synthesized from D-glucose-6-phosphate via the action of 1L-myo-inositol-1-phosphate synthase (MIPS). psu.eduresearchgate.net This initial divergence dictates the subsequent chemical transformations and the identity of the resulting aminocyclitol.

The formation of the 2-DOS core is initiated by the enzyme 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), which catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI). nih.govresearchgate.net This intermediate then undergoes two successive transamination reactions and a dehydrogenase step to yield 2-deoxystreptamine. nih.gov The genes encoding these enzymes are highly conserved across various 2-DOS-containing aminoglycoside biosynthetic gene clusters, such as those for neomycin, kanamycin, and gentamicin, and are often referred to as "C, S, E"-type genes. f1000research.comnih.govrsc.org For instance, the neomycin gene cluster contains neo7 (DOIS), neo6 (aminotransferase), and neo5 (dehydrogenase) that are sufficient for 2-DOS production. jmb.or.kr

Conversely, the biosynthesis of streptamine, as elucidated from studies on spectinomycin (B156147), follows a different route starting from myo-inositol. nnl.gov.np The pathway commences with the oxidation of myo-inositol to scyllo-inosose, a reaction catalyzed by myo-inositol dehydrogenase. psu.edunnl.gov.np This keto-intermediate is then transaminated by a scyllo-inosose aminotransferase to form scyllo-inosamine. psu.edu A second transamination at a different position results in the final streptamine structure. The gene cluster for spectinomycin contains the genes spcA (myo-inositol synthase), spcB (myo-inositol dehydrogenase), and spcS2 (aminotransferase), which have been shown to be sufficient for streptamine biosynthesis. nnl.gov.np

The phosphorylation to form this compound is a subsequent step, critical in the biosynthesis of antibiotics like streptomycin. researchgate.net This reaction is catalyzed by an aminocyclitol kinase, which transfers a phosphate group to the streptamine core. researchgate.net Interestingly, some phosphotransferases involved in streptomycin biosynthesis can also utilize 2-deoxystreptamine as a substrate, highlighting a degree of enzymatic promiscuity between these parallel pathways. researchgate.netnih.gov

The key distinctions between the two pathways are summarized in the table below. The fundamental difference lies in the presence or absence of a hydroxyl group at the C-2 position of the cyclitol ring, a feature determined by the initial cyclizing enzyme (DOIS vs. MIPS/myo-inositol dehydrogenase). This single structural variation necessitates distinct sets of downstream enzymes and leads to the vast diversity of aminoglycoside antibiotics.

Detailed Research Findings

Table 1: Comparative Analysis of Streptamine and 2-Deoxystreptamine Biosynthetic Pathways
FeatureStreptamine Pathway2-Deoxystreptamine (2-DOS) Pathway
Ultimate PrecursorD-Glucose-6-PhosphateD-Glucose-6-Phosphate f1000research.comamazonaws.com
Key Cyclitol Precursormyo-Inositol wikipedia.orgpsu.edu2-deoxy-scyllo-inosose (DOI) nih.gov
Key Inose Intermediatescyllo-Inosose psu.edu2-deoxy-scyllo-inosose (DOI) nih.gov
Key Aminocyclitol Intermediatescyllo-Inosamine psu.edu2-deoxy-scyllo-inosamine (DOIA) nih.gov
Final Core StructureStreptamine2-Deoxystreptamine f1000research.com
Initial Key Enzyme(s)myo-Inositol Synthase (MIPS), myo-Inositol Dehydrogenase psu.edunnl.gov.np2-deoxy-scyllo-inosose Synthase (DOIS) researchgate.netjmb.or.kr
Key Aminotransferasescyllo-Inosose Aminotransferase (e.g., SpcS2) nnl.gov.npL-glutamine:2-deoxy-scyllo-inosose Aminotransferase (e.g., Neo6, KanB) researchgate.netrsc.org
Example Gene ClusterSpectinomycin (spc) nnl.gov.npNeomycin (neo), Kanamycin (kan), Gentamicin (gtm) nih.govresearchgate.netrsc.org
Phosphorylation StageOccurs on the completed streptamine core to form this compound (e.g., in streptomycin biosynthesis) researchgate.netgenome.jpTypically occurs on glycosylated 2-DOS intermediates, not the free core psu.edu

Biochemical Characterization of Enzymes Catalyzing this compound Formation

The formation of this compound is a key step in the biosynthesis of streptamine-containing aminoglycosides. This process is catalyzed by a cascade of enzymes with specific substrate requirements and catalytic mechanisms.

Substrate Specificity and Kinetic Parameters of Key Enzymes

The enzymes involved in this compound metabolism exhibit a range of substrate specificities. Aminoglycoside phosphotransferases (APHs), a major family of enzymes in this pathway, are categorized based on their substrate specificity, the specific site of phosphorylation, and their protein sequence. imrpress.com For instance, APH(3') enzymes can phosphorylate both 4,5- and 4,6-disubstituted 2-deoxystreptamine aminoglycosides due to a spacious specificity subsite. frontiersin.org In contrast, APH(9)-Ia, which is involved in spectinomycin resistance, shows stringent substrate specificity for spectinomycin, a non-2-deoxystreptamine aminoglycoside. nih.gov

Kinetic studies have provided valuable insights into the efficiency of these enzymes. For example, steady-state kinetic analysis of APH(3')-Ia revealed a broad aminoglycoside substrate specificity with kcat/Km values between 10⁶ and 10⁸ M⁻¹s⁻¹, indicating a highly efficient catalyst. imrpress.com The kinetic parameters for various APH enzymes can differ significantly. For example, the Km value for ATP for APH(2″)-IVa is notably high (310 ± 13 μM), yet the enzyme is expected to be saturated in vivo due to high intracellular ATP concentrations. nih.gov The turnover numbers (kcat) for APH(2″)-IVa with various 4,6-disubstituted aminoglycosides range from 0.15 to 1.8 s⁻¹. nih.gov The selectivity of these enzymes is remarkable; for instance, aspartate aminotransferase (GOT1) shows a ~10⁶-fold lower efficiency when the side-chain carboxylate of its physiological substrates is replaced by an amido group. mdpi.com

Kinetic Parameters of Selected Aminoglycoside Phosphotransferases (APHs)
EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
APH(3')-IaAminoglycosides--10⁶ - 10⁸ imrpress.com
APH(2")-IIaATP165.7 - 45- nih.gov
GTP70-
APH(2")-IVaATP310 ± 130.15 - 1.81.5 x 10³ - 1.2 x 10⁶ nih.gov
APH(2")-IaGTP3.5 ± 0.20.2 - 1.1- nih.gov
APH(2")-IIIaGTP4.5 ± 0.50.5 - 0.8- nih.gov

Cofactor Requirements and Catalytic Mechanisms (e.g., NAD+, ATP, Glutamine)

The enzymes catalyzing this compound formation require specific cofactors for their activity. For instance, 2-deoxy-scyllo-inosose synthase (DOIS), a key enzyme in the biosynthesis of 2-deoxystreptamine, requires NAD+ and Co²⁺ as cofactors. jmb.or.kr Aminoglycoside phosphotransferases (APHs) utilize nucleoside triphosphates like ATP or GTP as the phosphate donor in the presence of magnesium ions. frontiersin.orgnih.gov The binding of ATP is crucial and often involves a conserved lysine (B10760008) residue. imrpress.com Some APH enzymes, like APH(2")-IVa, can utilize both ATP and GTP, which is a rare occurrence among phosphotransferases. nih.gov

L-glutamine serves as an amino donor in transamination reactions catalyzed by aminotransferases. asm.org For example, L-glutamine:inosose aminotransferase is involved in the biosynthesis of spectinomycin. asm.org The catalytic mechanism of many of these enzymes involves the formation of enzyme-substrate complexes and often proceeds through a sequential mechanism where substrates bind in a specific or random order. nih.gov Pyridoxal (B1214274) 5'-phosphate (PLP) is another critical cofactor for aminotransferases, where it plays a direct role in catalysis through conformational changes. nih.gov The catalytic mechanism of APHs is often dissociative, with key residues in the nucleotide-positioning loop enhancing phosphoryl transfer. frontiersin.org

Role of Aminocyclitol Aminotransferases in this compound Synthesis

Aminocyclitol aminotransferases are pivotal in the biosynthesis of streptamine and its derivatives by introducing amino groups to the cyclitol ring. L-glutamine:aminocyclitol aminotransferase is a key enzyme found in the biosynthetic pathways of all major aminoglycoside antibiotics. researchgate.net In the biosynthesis of spectinomycin, it is suggested that one or both amino groups of the N¹, N³-dimethyl-2-epi-streptamine moiety are derived from the alpha-amino group of L-glutamine through transamination reactions. asm.org These transaminations are reversible, allowing the ketoaminocyclitol product to act as an amino acceptor. asm.org

Different aminotransferases exhibit specificity for their aminocyclitol substrates. For example, extracts from the spectinomycin producer Streptomyces flavopersicus utilize 2-epi-streptamine as an amino donor, a component specific to spectinomycin. asm.org The biosynthesis of 2-deoxystreptamine (DOS), a central scaffold of many aminoglycosides, involves L-glutamine: 2-deoxy-scyllo-inosose aminotransferase (GIA). jmb.or.krresearchgate.net This PLP-dependent enzyme transfers an amino group to 2-deoxy-scyllo-inosose. jmb.or.kr

Structural Analysis of this compound-Converting Enzymes

The three-dimensional structures of enzymes involved in this compound metabolism provide critical insights into their catalytic mechanisms and substrate specificity. Techniques like X-ray crystallography and NMR spectroscopy have been instrumental in this regard.

High-Resolution X-ray Crystallography of Enzyme-Substrate Complexes

X-ray crystallography has been successfully employed to determine the structures of several enzymes involved in this compound metabolism, often in complex with their substrates or inhibitors. nih.govbiologiachile.cl The crystal structure of APH(9)-Ia, for example, revealed a bilobal protein kinase-fold, similar to other APH enzymes, but with significant differences in the substrate-binding area. nih.gov The structure of 2-deoxy-scyllo-inosose synthase (DOIS) from Bacillus circulans has been crystallized, providing a basis for understanding its multi-step cyclization reaction. researchgate.net

Crystal structures of APH enzymes with bound nucleotides and aminoglycosides have elucidated the molecular basis for substrate recognition and catalysis. For instance, the structure of APH(3')-IIIa shows how the ADP molecule is bound within a pocket and highlights key amino acid residues involved in ATP binding and catalysis. imrpress.com The binding of aminoglycoside substrates is mediated by interactions with residues in the C-terminal portion of the catalytic loop and helices in the core and helical subdomains. frontiersin.org The structure of the aminopeptidase (B13392206) from Aeromonas in complex with bestatin (B1682670) has served as a model for inhibitor design. marquette.edu These high-resolution structures are invaluable for the rational design of new antibiotics and inhibitors that can overcome resistance. nih.gov

X-ray Crystallography Data of Selected this compound-Related Enzymes
EnzymeComplexResolution (Å)Space GroupKey FindingsReference
APH(9)-IaApo, AMP binary, ADP-spectinomycin ternary--Bilobal protein kinase-fold, unique substrate binding area, conformational change upon ligand binding. nih.gov
2-deoxy-scyllo-inosose synthase (BtrC)-2.30P2₁Two molecules per asymmetric unit, provides structural basis for multistep cyclization. researchgate.net
Aminopeptidase from Aeromonas (AAP)Bestatin complex2.0P6₁22Inhibitor binding in a hydrophobic pocket adjacent to the dinuclear Zn(II) active site. marquette.edu
AadAATP and streptomycin--N-terminal nucleotidyltransferase domain and a C-terminal helical domain. Binding of ATP induces a conformational change. diva-portal.org
ANT(9)ATP and spectinomycin--Overall structural similarity to AadA. Spectinomycin specificity explained by a straight α5 helix. diva-portal.org

NMR Spectroscopy for Conformational Dynamics and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics and ligand binding of enzymes in solution. nih.govcopernicus.org It can provide information about the different conformations that an enzyme can adopt and how these conformations change upon binding to substrates or inhibitors. ethernet.edu.et NMR studies have shown that natural aminoglycosides exhibit remarkable flexibility, existing in different conformations that are in fast exchange. ethernet.edu.et This flexibility likely allows them to adapt to the binding pockets of various RNA receptors and resistance enzymes. ethernet.edu.et

NMR has been used to study the conformational properties of modified nucleosides found in tRNA, which can provide insights into the recognition processes involving aminoglycosides. nih.gov For example, NMR analysis of 5-methylaminomethyluridine (B1256275) revealed that interactions with the 5'-phosphate group restrict the conformation, which may be important for correct codon recognition. nih.gov Furthermore, NMR can be used to analyze the conformational preferences of free ligands in solution, which can guide the design of more potent enzyme inhibitors. copernicus.org By combining NMR data with molecular dynamics simulations, a detailed picture of enzyme dynamics and ligand interactions at an atomic level can be obtained. nih.gov

Active Site Architecture and Mechanistic Insights into this compound Transformations

The biosynthesis of streptamine and its derivatives, such as 2-deoxystreptamine (2-DOS), involves a series of intricate enzymatic transformations. The active sites of these enzymes are finely tuned to catalyze specific reactions, including cyclization, transamination, phosphorylation, and dephosphorylation. Key enzymes in these pathways are often pyridoxal-5'-phosphate (PLP)-dependent aminotransferases and phosphatases.

One of the central enzymes in the biosynthesis of 2-DOS, a core component of many aminoglycoside antibiotics, is L-glutamine:2-deoxy-scyllo-inosose aminotransferase. jmb.or.kr This enzyme, often a homolog of BtrR or Neo6, is a PLP-dependent aminotransferase that catalyzes the conversion of 2-deoxy-scyllo-inosose to 3-amino-2,3-dideoxy-scyllo-inosose. jmb.or.kr The active site of these aminotransferases typically features a lysine residue that forms a Schiff base with the PLP cofactor. Substrate binding and catalysis are facilitated by a network of hydrogen bonds and electrostatic interactions with conserved amino acid residues within the active site.

In the gentamicin biosynthetic pathway, several PLP-dependent enzymes, including GenB2, GenB3, and GenB4, showcase remarkable catalytic versatility. acs.orgnih.gov GenB2 is responsible for the epimerization at the C-6' position of the garosamine (B1245194) moiety. nih.gov Structural analysis of GenB2 in complex with substrate analogs has revealed the catalytic mechanism, and site-directed mutagenesis has confirmed the crucial role of specific amino acid residues. nih.govresearchgate.net For instance, a cysteine residue near the N-terminus of GenB2 was found to be essential for its epimerase function; its replacement with serine or alanine (B10760859) completely abolished this activity. researchgate.net

GenB3 and GenB4, despite high sequence similarity, perform distinct functions in the dideoxygenation of gentamicin intermediates. nih.gov This process begins with phosphorylation by GenP, a homolog of aminoglycoside 3'-phosphotransferases. acs.org Subsequently, GenB3 catalyzes the elimination of water and phosphate, while GenB4 is responsible for double bond migration. acs.org Both reactions proceed through an imine intermediate that is then reaminated by GenB3. acs.org Crystallographic studies of GenB3 and GenB4 have guided site-directed mutagenesis to identify key residues essential for these novel catalytic functions. acs.org

Another critical class of enzymes in this compound metabolism is the phosphatases. Streptomycin 6-phosphate phosphatase, for example, is believed to catalyze the final step in streptomycin biosynthesis. researchgate.net This enzyme can also catalyze the transfer of a phosphate group to various aminocyclitols, including streptamine and 2-deoxystreptamine. researchgate.net Studies have shown that the enzyme preferentially phosphorylates hydroxyl groups that are ortho to an amino group on the aminocyclitol acceptor. researchgate.net In contrast, ATP:aminocyclitol kinases phosphorylate hydroxyl groups that are para to specific amino groups. researchgate.net This differential specificity highlights the nuanced control exerted by the active site architecture of these enzymes.

The table below summarizes key enzymes involved in this compound transformations and the roles of specific active site residues.

EnzymeOrganism/PathwayFunctionKey Active Site Features/Residues
L-glutamine: 2-deoxy-scyllo-inosose aminotransferase (e.g., Neo6) Neomycin biosynthesisTransaminationPLP-dependent, with a conserved lysine for Schiff base formation with PLP. jmb.or.kr
GenB2 Gentamicin biosynthesisC-6' EpimerizationPLP-dependent; a critical cysteine residue near the N-terminus is essential for epimerase activity. nih.govresearchgate.net
GenB3 Gentamicin biosynthesisDehydration, Dephosphorylation, TransaminationPLP-dependent; specific residues identified through crystallography are crucial for its multiple catalytic functions. acs.org
GenB4 Gentamicin biosynthesisDouble bond migrationPLP-dependent; active site architecture is distinct from GenB3 to facilitate a different reaction despite sequence homology. acs.orgnih.gov
Streptomycin 6-phosphate phosphatase Streptomycin biosynthesisDephosphorylation/Phosphate transferPreferentially acts on hydroxyl groups ortho to an amino group on the aminocyclitol ring. researchgate.net
ATP:aminocyclitol kinase Streptomycin biosynthesisPhosphorylationPhosphorylates hydroxyl groups para to specific amino groups on the aminocyclitol substrate. researchgate.net

Engineering of this compound Biosynthetic Enzymes for Modified Activity (Academic Research Focus)

The detailed understanding of the structure and function of this compound biosynthetic enzymes has paved the way for their engineering to create novel aminoglycoside antibiotics. psu.edu This field of academic research focuses on altering the substrate specificity, catalytic activity, and stability of these enzymes to produce modified aminoglycosides with improved efficacy or the ability to overcome bacterial resistance. mdpi.comfrontiersin.org

Site-directed mutagenesis is a primary tool for enzyme engineering. By targeting specific amino acid residues within or near the active site, researchers can modulate enzyme function. For example, mutagenesis studies on aminoglycoside acetyltransferases (AACs), which are resistance enzymes, have shown that a single amino acid change can alter their substrate specificity. mdpi.com This principle is applied to biosynthetic enzymes to influence the structure of the final aminoglycoside product.

In the gentamicin biosynthetic pathway, the characterization of enzymes like GenB2, GenB3, and GenB4 has provided a roadmap for engineering. acs.orgnih.govresearchgate.net Knowledge of the residues critical for epimerization or dideoxygenation allows for targeted mutations to potentially generate novel gentamicin analogs. acs.orgresearchgate.net The successful chemo-enzymatic synthesis of N-acylated aminoglycosides further demonstrates the potential of combining chemical and biological methods to create new antibiotic variants. psu.edu

Metabolic engineering, which involves the manipulation of entire biosynthetic pathways, is another powerful approach. researchgate.net By introducing engineered enzymes or entire gene clusters into a heterologous host, it is possible to produce novel or hybrid aminoglycosides. jmb.or.kr For instance, the genes responsible for 2-deoxystreptamine biosynthesis (neo5, neo6, and neo7 from the neomycin cluster) have been successfully expressed in a non-aminoglycoside-producing host, Streptomyces venezuelae, to produce the 2-DOS core structure. jmb.or.kr This platform can then be used to introduce other engineered glycosyltransferases or modifying enzymes to build new aminoglycoside structures. The substrate promiscuity of some biosynthetic enzymes, such as those in the apramycin (B1230331) pathway, further enhances the potential for generating novel compounds through pathway engineering. f1000research.com

The research in this area aims to address the challenge of antibiotic resistance by creating next-generation aminoglycosides that can evade the inactivating mechanisms of resistant bacteria. psu.edufrontiersin.org

The table below presents examples of research focused on engineering this compound biosynthetic enzymes.

Research FocusEnzyme/Pathway TargetedEngineering ApproachOutcome/Potential Application
Altering Substrate Specificity Aminoglycoside Acetyltransferases (AACs) - Resistance EnzymesSite-directed mutagenesisAltered antibiotic specificity, providing insights for designing resistant antibiotics. mdpi.comfrontiersin.org
Generating Novel Analogs GenB2 (Gentamicin biosynthesis)Site-directed mutagenesis of key catalytic residues (e.g., the essential cysteine). researchgate.netPotential to produce gentamicin analogs with different stereochemistry at the C-6' position. nih.govresearchgate.net
Creating Hybrid Antibiotics 2-Deoxystreptamine (2-DOS) biosynthetic genes (neo5, neo6, neo7)Heterologous expression in Streptomyces venezuelae. jmb.or.krProduction of the 2-DOS core for further modification to create hybrid aminoglycosides. jmb.or.kr
Diversifying Aminoglycosides Apramycin biosynthetic enzymesPathway engineeringExploiting enzyme promiscuity to produce a variety of novel aminoglycosides. f1000research.com
Chemo-enzymatic Synthesis Various aminoglycoside biosynthetic enzymesCombination of chemical synthesis and enzymatic modificationProduction of N-acylated aminoglycosides with potentially improved properties. psu.edu

Genetic and Molecular Regulation of Streptamine Phosphate Biosynthesis

Identification and Genomic Organization of Streptamine (B1206204) Phosphate (B84403) Biosynthetic Gene Clusters

The genes responsible for streptamine phosphate biosynthesis are typically found clustered together on the chromosome of the producing microorganism. This genomic arrangement facilitates the coordinated expression of the pathway.

Gene Content and Arrangement in Producer Organisms (e.g., Streptomyces)

In Streptomyces species, the biosynthetic gene clusters for streptamine-containing antibiotics are well-characterized. For instance, in the streptomycin-producing organism Streptomyces griseus, more than 25 genes are clustered together, encoding not only the biosynthetic enzymes but also regulatory proteins and transport functions. nih.gov A similar organization is seen in the kanamycin-producing Streptomyces kanamyceticus, where a 50-kb region of chromosomal DNA contains 42 putative open reading frames (ORFs) involved in kanamycin (B1662678) biosynthesis, including those for the 2-deoxystreptamine (B1221613) moiety. koreascience.kr

The core genes for the biosynthesis of the streptamine or 2-deoxystreptamine ring are conserved across different aminoglycoside biosynthetic pathways. For example, the biosynthesis of 2-deoxystreptamine from D-glucose-6-phosphate in the neomycin producer Streptomyces fradiae involves three key enzymes encoded by the neo7, neo6, and neo5 genes. jmb.or.kr These genes are responsible for the synthesis of 2-deoxy-scyllo-inosose (B3429959), the subsequent amination to form L-glutamine: 2-deoxy-scyllo-inosose, and a final dehydrogenation step. jmb.or.kr

A comparative analysis of the kanamycin and gentamicin (B1671437) biosynthetic gene clusters reveals a conserved set of genes for the aminocyclitol core. devibasnet.com The kanA gene in S. kanamyceticus, for instance, encodes a 2-deoxy-scyllo-inosose synthase. devibasnet.com The subsequent amination step is catalyzed by a protein with homology to BtrS from the butirosin (B1197908) pathway and StsC from the streptomycin (B1217042) pathway, both of which are scyllo-inosose aminotransferases. devibasnet.com

Table 1: Key Genes in Streptamine and 2-Deoxystreptamine Biosynthesis

Gene Organism Encoded Enzyme/Function Reference
strI Streptomyces griseus myo-inositol dehydrogenase nih.gov
stsC Streptomyces griseus scyllo-inosose aminotransferase nih.gov
neo7 Streptomyces fradiae 2-deoxy-scyllo-inosose synthase jmb.or.kr
neo6 Streptomyces fradiae L-glutamine: 2-deoxy-scyllo-inosose aminotransferase jmb.or.kr
neo5 Streptomyces fradiae Dehydrogenase jmb.or.kr
kanA Streptomyces kanamyceticus 2-deoxy-scyllo-inosose synthase devibasnet.com
kanB Streptomyces kanamyceticus Homolog of scyllo-inosose aminotransferase devibasnet.com
btrS Bacillus circulans scyllo-inosamine aminotransferase devibasnet.com

Homology and Conservation of this compound Biosynthetic Genes

The genes involved in this compound biosynthesis exhibit a remarkable degree of homology and conservation across different antibiotic-producing organisms, suggesting a common evolutionary origin. mcmaster.caresearchgate.net For example, the enzymes responsible for the biosynthesis of both streptamine and the 2-deoxystreptamine family of aminoglycosides are thought to have evolved from the same ancestor. koreascience.kr This is supported by the high similarity between DOI (2-deoxy-scyllo-inosose) synthase and DHQ (3-dehydroquinate) synthase. koreascience.kr

The aminotransferases involved in these pathways also show significant homology. nih.gov For instance, KanB from the kanamycin pathway is similar to TbmB from the tobramycin (B1681333) pathway and StsC from the streptomycin pathway. devibasnet.com These enzymes often utilize L-glutamine as the amino donor and pyridoxal (B1214274) phosphate (PLP) as a cofactor. devibasnet.com The conservation of these genes suggests that they may have been distributed among different bacterial species through horizontal gene transfer. nih.gov

Transcriptional and Translational Control of Pathway Gene Expression

The expression of this compound biosynthetic genes is tightly regulated at both the transcriptional and translational levels, ensuring that the antibiotic is produced at the appropriate time and in response to specific environmental cues.

Regulatory Elements and Promoter Analysis

The promoter regions of streptamine biosynthetic gene clusters contain specific regulatory elements that are recognized by transcriptional regulators. In S. griseus, three promoters have been identified within the streptomycin gene cluster, controlling the expression of at least five partially overlapping transcripts. researchgate.net Two of these promoters control the transcription of the aphD resistance gene. researchgate.net

A conserved "phosphate control" (PC) sequence, similar to the pho boxes found in many bacterial genes, has been identified in the promoter region of the candicidin (B1668254) biosynthetic gene cluster, which is regulated by phosphate levels. nih.gov It is believed that such PC sequences are associated with the promoter regions of several other phosphate-controlled antibiotic biosynthetic genes. nih.gov

Regulatory Proteins and Environmental Influences on Expression (e.g., Phosphate Regulation)

The expression of this compound biosynthetic pathways is controlled by a complex network of regulatory proteins that respond to various environmental signals. One of the most well-studied regulatory mechanisms is the control by phosphate concentration. mdpi.com In many Streptomyces species, high concentrations of phosphate in the growth medium repress the biosynthesis of secondary metabolites, including aminoglycoside antibiotics. mdpi.comcambridge.org

This regulation is primarily mediated by the two-component system PhoR-PhoP. nih.govnih.gov The sensor kinase PhoR detects the external phosphate concentration and, under phosphate-limiting conditions, phosphorylates the response regulator PhoP. nih.gov Phosphorylated PhoP then binds to specific DNA sequences (PhoP boxes) in the promoter regions of target genes, activating their transcription. nih.gov The phoR-phoP operon itself is autoregulated, requiring phosphorylated PhoP for its full expression. nih.gov In S. coelicolor, the PhoP DNA-binding sequence consists of at least two direct repeat units of 11 nucleotides, with the first seven being highly conserved. nih.gov

Besides the PhoR-PhoP system, other regulatory proteins situated within the biosynthetic gene cluster also play a crucial role. For example, the strR gene in the streptomycin cluster encodes a regulatory protein that controls the expression of the strB gene, which is involved in the formation of the streptidine (B14820) moiety. researchgate.net Similarly, the kanR gene in the kanamycin cluster encodes a putative regulatory protein with high homology to StrR. koreascience.kr

Mechanisms of Gene Transfer and Dissemination of this compound Pathways

The widespread distribution of streptamine and 2-deoxystreptamine-containing antibiotic biosynthetic pathways among different bacterial species is strong evidence for the role of horizontal gene transfer (HGT) in their dissemination. mcmaster.cadiva-portal.org The clustering of the biosynthetic genes, along with resistance and regulatory genes, facilitates the transfer of the entire pathway as a single unit.

Evidence for HGT comes from the observation that phylogenetically diverse Streptomyces strains isolated from soil possess varying numbers of genes from the streptomycin biosynthesis cluster. nih.gov Some isolates that contain only a partial cluster are believed to be recipients of a gene transfer event. nih.gov The high degree of sequence identity between genes from different species, such as the nearly identical strA, strB1, and strR genes in diverse streptomycetes, further supports the occurrence of HGT. nih.gov

The presence of homologous aminotransferases in the biosynthetic pathways of different myo-inositol- and 2-deoxy-scyllo-inosose-derived aminoglycosides suggests that the genes encoding these enzymes were likely distributed via lateral gene transfer. nih.gov This process allows for the rapid evolution and diversification of antibiotic biosynthetic capabilities in bacteria.

Metabolic Integration and Downstream Conversions of Streptamine Phosphate

Streptamine (B1206204) Phosphate (B84403) as a Precursor in Streptomycin (B1217042) Biosynthesis

Streptamine phosphate is a pivotal intermediate in the biosynthetic pathway of the aminoglycoside antibiotic streptomycin, produced by Streptomyces griseus. The entire streptomycin molecule, comprising streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine moieties, originates from D-glucose, a cornerstone of primary metabolism. genome.jp The biosynthesis of the central aminocyclitol core, streptidine, proceeds through a series of modifications of a glucose-derived myo-inositol. genome.jppsu.edu

The pathway involves the phosphorylation of streptamine, a 1,3-diamino-1,3-dideoxy-scyllo-inositol, to form this compound. researchgate.net Research has identified specific phosphorylated isomers of streptamine that serve as substrates for subsequent enzymatic reactions. One such key intermediate is 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate. researchgate.net This molecule is recognized by amidinotransferases that are responsible for the addition of guanidino groups, a defining feature of streptidine. researchgate.net

The phosphorylated form, specifically streptidine-6-phosphate, is the direct precursor that accepts the sugar moieties to build the complete streptomycin structure. evitachem.com This stepwise construction highlights the essential role of phosphorylation in activating the streptamine core for subsequent glycosylation and guanidination reactions. evitachem.com The journey from the simple six-carbon ring of glucose to the complex, diguanidinated aminocyclitol of streptomycin underscores a highly regulated and integrated metabolic cascade where this compound stands as a critical checkpoint. genome.jpacs.org

Precursor/IntermediateRole in Streptomycin Biosynthesis
D-GlucoseThe ultimate carbon source for all three moieties of streptomycin. genome.jp
myo-InositolA key cyclitol intermediate derived from glucose. genome.jppsu.edu
scyllo-InosamineAn aminated cyclitol formed from myo-inositol, a step towards streptamine. genome.jp
This compoundThe phosphorylated aminocyclitol core that is a substrate for guanidination. researchgate.net
Streptidine-6-PhosphateThe crucial activated intermediate that accepts sugar moieties. evitachem.comnih.gov

Enzymatic Conversion of this compound to Streptidine and Other Guanidinated Intermediates

The conversion of this compound into the diguanidinated streptidine core of streptomycin is a multi-enzyme process involving distinct phosphorylation and transamidination steps. The initial phosphorylation of streptamine is catalyzed by an ATP:aminocyclitol kinase, which specifically phosphorylates hydroxyl groups para to specific amino groups on the aminocyclitol ring. researchgate.net This reaction yields streptamine-4-phosphate, utilizing ATP as the phosphate donor, thereby directly linking the pathway to the cell's central energy metabolism. researchgate.netresearchgate.net

Following phosphorylation, the crucial guanidination steps occur. The enzyme L-arginine:aminocyclitol 4-phosphate amidinotransferase recognizes the phosphorylated streptamine as a substrate. researchgate.net This enzyme catalyzes the transfer of a guanidino group from L-arginine to the aminocyclitol acceptor. The process is repeated to form the final diguanidinated structure of streptidine phosphate. genome.jp The crystal structure of one such amidinotransferase, StrB1 from Streptomyces griseus, has been elucidated, providing insight into the molecular mechanism of this key biosynthetic step. genome.jp

It is noteworthy that other related enzymes can be involved. For instance, enzyme preparations containing streptomycin 6-phosphate phosphatase exhibit phosphotransferase activity, capable of phosphorylating streptamine at hydroxyl groups ortho to the amino groups. researchgate.net This suggests the existence of multiple or multifunctional enzymes that can process aminocyclitol intermediates within the cell. researchgate.net The specificity of these enzymes is critical; for example, the dihydrostreptosyltransferase that later attaches the streptose sugar moiety is highly specific for streptidine-6-phosphate and shows no activity with unphosphorylated streptidine or other aminocyclitols like 2-deoxystreptamine (B1221613). nih.gov

EnzymeEC NumberSubstrate(s)ProductFunction
ATP:aminocyclitol kinaseN/AStreptamine, ATPStreptamine-4-phosphate, ADPInitial phosphorylation of the aminocyclitol core. researchgate.net
L-arginine:inosamine-phosphate amidinotransferase (e.g., StrB1)N/AStreptamine-4-phosphate, L-ArginineMonoguanidinated intermediate, OrnithineFirst guanidination step. genome.jpresearchgate.net
AmidinotransferaseN/AMonoguanidinated intermediate, L-ArginineStreptidine phosphate, OrnithineSecond guanidination step. genome.jp
dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase2.4.2.24Streptidine-6-phosphate, dTDP-dihydrostreptoseO-α-L-dihydrostreptose-(1→4)-streptidine 6-phosphateAttaches the first sugar moiety to the activated core. nih.gov

Branching Pathways and Diversification of Aminoglycoside Structures from this compound

The biosynthetic pathway leading to this compound is a branch point for the creation of a diverse family of aminoglycoside antibiotics. psu.edu While streptomycin features a streptidine core, other major groups of aminoglycosides are built upon different aminocyclitol foundations, such as 2-deoxystreptamine (found in kanamycin (B1662678) and gentamicin) or streptamine itself. psu.edumdpi.com The divergence often begins early in the pathway, with the selection and modification of the initial cyclitol precursor derived from myo-inositol. psu.edu

One example of diversification is the biosynthesis of bluensomycin (B1667139), which is structurally similar to streptomycin but contains a carbamoyl (B1232498) group instead of one of the guanidino groups. semanticscholar.org This suggests an evolutionary divergence where the bluensomycin pathway, involving an O-carbamoyltransferase, may represent a precursor to the more complex diguanidination pathway of streptomycin. semanticscholar.org

Further diversification arises from "tailoring reactions" that modify the core structure. For instance, in the biosynthesis of fortimicin, the transamination occurs at the C-4 position of the aminocyclitol ring, whereas in streptidine biosynthesis, it occurs at the C-3 position. psu.edu This seemingly minor shift in the position of an amino group leads to a completely different class of antibiotics. The subsequent attachment of various sugar moieties, which themselves are products of distinct biosynthetic pathways, adds another layer of structural diversity to the final antibiotic molecules. nih.gov The existence of these parallel and branching pathways, originating from common intermediates like phosphorylated aminocyclitols, highlights a modular evolutionary strategy for generating chemical diversity in microbial secondary metabolism. psu.edugenome.jp

Interplay with Primary Metabolism and Nucleotide Sugar Pathways

The biosynthesis of this compound and its subsequent conversion to streptomycin are deeply integrated with the primary metabolism of the producing organism. The ultimate carbon skeleton for the entire antibiotic, including the streptamine core, is derived from D-glucose, a central hub of carbon metabolism. genome.jppsu.edu The initial steps of the pathway, converting D-glucose 6-phosphate to myo-inositol 1-phosphate, firmly connect the biosynthesis of the aminocyclitol ring to glycolysis. psu.edu Furthermore, the phosphorylation reactions central to the pathway, such as the one catalyzed by ATP:aminocyclitol kinase, depend on ATP as the phosphate donor, directly linking the process to the cell's energy status. researchgate.net

A critical point of interplay occurs at the glycosylation stage, where the activated streptidine-6-phosphate core is decorated with sugar molecules. nih.gov These sugars are not incorporated directly but are first activated as nucleotide sugars. The streptose moiety of streptomycin, for example, is synthesized via a dTDP-glucose pathway. genome.jp An enzyme known as dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase then catalyzes the transfer of the dihydrostreptose (B1196812) unit from dTDP-L-dihydrostreptose to streptidine-6-phosphate. nih.gov

Advanced Research Methodologies for Investigating Streptamine Phosphate Biosynthesis

Stable Isotope Labeling and Tracing Techniques for Pathway Elucidation

Stable isotope labeling is a powerful methodology for delineating the biosynthetic pathway of streptamine (B1206204) phosphate (B84403). This technique involves feeding a microorganism with a substrate enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), and then tracing the incorporation of this isotope into the final product and its intermediates. By analyzing the labeling pattern of streptamine phosphate, researchers can deduce the precursor molecules and the sequence of biochemical reactions.

Early biosynthetic studies on aminocyclitol antibiotics, including those containing the streptamine moiety, utilized ¹³C-labeled glucose to track the carbon flow. These experiments revealed that the C-6 backbone of the streptamine ring is derived directly from glucose, with the carbon skeleton remaining intact during the cyclization process. The specific positions of the ¹³C labels in the resulting this compound provide definitive evidence for the enzymatic mechanisms involved in its formation from the sugar precursor.

More advanced applications of stable isotope tracing involve the use of multiple labeled substrates to resolve ambiguous steps in the pathway. For instance, administering a mixture of [1-¹³C]glucose and uniformly labeled [¹³C₆]glucose can help determine the connectivity of carbon atoms and elucidate complex rearrangements. The resulting isotopologue distribution in this compound, analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed map of the biosynthetic route. nih.govnih.govnih.gov This approach has been instrumental in confirming the intermediates and branch points in the biosynthesis of various aminocyclitol-containing natural products.

Recent advancements in analytical techniques, particularly high-resolution mass spectrometry, have enhanced the sensitivity and resolution of stable isotope tracing experiments. elifesciences.org These methods allow for the detection and quantification of minute amounts of labeled metabolites, enabling a more comprehensive analysis of the entire metabolic network connected to this compound biosynthesis.

Genetic Manipulation and Pathway Reconstruction in Heterologous Hosts

The elucidation of the this compound biosynthetic pathway has been significantly advanced by genetic manipulation of the producing organisms, primarily Streptomyces species, and the reconstruction of the pathway in heterologous hosts. These approaches allow for the functional characterization of individual genes and the validation of their roles in the biosynthetic sequence.

Gene Inactivation and Complementation: A common strategy involves the targeted inactivation or deletion of a putative biosynthetic gene in the native producer. The resulting mutant is then analyzed for its ability to produce this compound or related intermediates. An accumulation of a specific intermediate or the complete loss of production provides strong evidence for the function of the inactivated gene. Subsequently, introducing a functional copy of the gene back into the mutant (complementation) should restore the production of this compound, confirming the gene's role.

Heterologous Expression: Reconstructing the entire or partial biosynthetic pathway in a well-characterized heterologous host, such as Escherichia coli or a genetically amenable Streptomyces strain, is a powerful tool for studying the enzymes involved. nih.govresearchgate.netnih.govnih.gov This approach offers several advantages:

Simplified Background: Heterologous hosts typically lack the complex secondary metabolic pathways of the native producer, simplifying the analysis of the target pathway.

Genetic Tractability: Hosts like E. coli are easily manipulated genetically, facilitating the rapid testing of different gene combinations and enzyme variants. nih.govscienceopen.com

Overcoming Production Issues: If the native organism is difficult to cultivate or produces low titers of the compound, heterologous expression can enable higher-level production for characterization studies. nih.gov

Researchers have successfully expressed key enzymes of the this compound pathway in E. coli to produce pathway intermediates. researchgate.net This allows for the in vivo validation of enzyme function and the production of substrates for subsequent enzymatic assays. The choice of heterologous host is critical and often depends on factors such as codon usage, the requirement for specific cofactors, and the potential toxicity of the intermediates or final product. researchgate.net For complex pathways from Streptomyces, using a "clean" or engineered Streptomyces host can be advantageous due to better compatibility of the cellular machinery. nih.govresearchgate.net

The table below summarizes common strategies for genetic manipulation in the study of this compound biosynthesis.

Genetic StrategyDescriptionExpected Outcome for a Biosynthetic Gene
Gene Knockout Targeted deletion or inactivation of a specific gene in the biosynthetic gene cluster.Abolished production of this compound and accumulation of the substrate for the knocked-out enzyme.
Gene Complementation Reintroduction of the functional gene into the knockout mutant.Restoration of this compound production.
Heterologous Expression Expression of one or more genes from the biosynthetic pathway in a different organism.Production of the corresponding intermediate or final product in the heterologous host.

Enzymatic Assays and Kinetic Characterization in Research Settings

In vitro enzymatic assays are fundamental for the detailed biochemical characterization of the enzymes involved in this compound biosynthesis. These assays allow researchers to determine the specific function of an enzyme, its substrate specificity, and its kinetic parameters, providing a deeper understanding of the catalytic mechanism.

To perform an enzymatic assay, the purified enzyme is incubated with its putative substrate(s) under controlled conditions (e.g., pH, temperature, cofactor concentration). The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time. Various analytical techniques can be employed for this purpose, including spectrophotometry, high-performance liquid chromatography (HPLC), and mass spectrometry.

Kinetic Characterization: Once an enzyme's activity is established, its kinetic parameters are determined to quantify its catalytic efficiency. khanacademy.orgteachmephysiology.comyoutube.com These parameters include:

Michaelis constant (Km): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate. teachmephysiology.com

Maximum velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Catalytic efficiency (kcat/Km): A measure of how efficiently an enzyme converts a substrate to a product.

These kinetic parameters are crucial for understanding how the enzymes in the this compound pathway function together and for identifying potential rate-limiting steps. europa.eu The table below provides a hypothetical example of kinetic data for an enzyme in the this compound biosynthetic pathway.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Hypothetical KinaseStreptamine150106.7 x 10⁴
Hypothetical Dehydrogenasemyo-Inositol25052.0 x 10⁴

Radioactive assays have also been employed, particularly in early studies. For instance, using radiolabeled substrates like [¹⁴C]-AdoMet allows for sensitive detection of product formation in methyltransferase reactions. nih.gov Similarly, [³²P]-labeled phosphate donors can be used to study kinase activity. researchgate.net

High-Resolution Spectroscopic and Chromatographic Methods for Metabolite Analysis

The identification and quantification of this compound and its biosynthetic intermediates rely heavily on advanced analytical techniques that combine high-resolution separation with sensitive detection. Liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) are indispensable tools in this research.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for analyzing the polar and often non-volatile compounds found in the this compound pathway. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the components of a complex mixture based on their physicochemical properties. The separated molecules are then introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z), allowing for their identification and quantification. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. For this compound and its precursors, NMR is used to determine the precise connectivity of atoms and the stereochemistry of the molecule. This is particularly important for distinguishing between different isomers that may have the same mass. In stable isotope labeling experiments, NMR can directly show the position of the incorporated isotopes within the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for highly polar compounds like this compound itself, GC-MS can be a valuable tool for analyzing less polar or derivatized intermediates in the biosynthetic pathway. In this technique, volatile compounds are separated in a gas chromatograph and then detected by a mass spectrometer. Derivatization is often required to increase the volatility of polar compounds containing hydroxyl and amino groups.

The following table summarizes the applications of these techniques in the study of this compound biosynthesis.

TechniquePrincipleApplication in this compound Research
LC-MS Separation by liquid chromatography followed by mass analysis.Identification and quantification of this compound and its polar intermediates in biological extracts. nih.gov
NMR Measures the magnetic properties of atomic nuclei.Structural elucidation of isolated intermediates, determination of stereochemistry, and tracing of isotope labels.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Analysis of less polar or derivatized intermediates.

Bioinformatics and Computational Modeling for Pathway Prediction and Optimization

Bioinformatics and computational modeling have become essential for the discovery and investigation of natural product biosynthetic pathways, including that of this compound. These approaches leverage the vast amount of genomic data to predict the presence of biosynthetic gene clusters (BGCs) and to model the functions of the encoded enzymes.

Genome Mining and BGC Prediction: The starting point for understanding the biosynthesis of a natural product is often the identification of its BGC. d-nb.infoscielo.br This is a contiguous region of DNA that contains all the genes necessary for the synthesis of the compound. Bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL are widely used to mine microbial genomes for BGCs. jmicrobiol.or.krnih.govactinobase.org These tools can identify the characteristic genes that encode the core biosynthetic enzymes, as well as genes for tailoring enzymes, transport, and regulation. By analyzing the predicted functions of the genes within a cluster, researchers can generate a hypothesis about the structure of the final product and the steps in its biosynthesis. researchgate.net

Pathway Prediction and Optimization: Once a BGC is identified, computational tools can be used to predict the sequence of reactions in the biosynthetic pathway. This involves analyzing the predicted functions of each enzyme and arranging them in a logical order. For example, the presence of a gene encoding a sugar phosphate cyclase would suggest an early step involving the cyclization of a sugar phosphate precursor. nih.gov

Computational modeling can also be used to optimize the production of this compound in a native or heterologous host. Metabolic models can simulate the flow of metabolites through the cell's metabolic network and identify potential bottlenecks in the production of the desired compound. This information can then be used to guide metabolic engineering strategies, such as overexpressing certain genes or knocking out competing pathways, to increase the yield of this compound.

The table below lists some key bioinformatics tools and their applications in the study of this compound biosynthesis.

Tool/ApproachFunctionRelevance to this compound Research
antiSMASH Identifies and annotates secondary metabolite BGCs in genomic data. jmicrobiol.or.krnih.govPrediction and identification of the this compound BGC in Streptomyces species.
BLAST Compares a query sequence with a library or database of sequences.Identifying homologous genes in other organisms that may be involved in similar biosynthetic pathways.
KEGG PATHWAY A database of metabolic pathways.Placing the predicted enzymes of the this compound pathway into the broader context of cellular metabolism.
Metabolic Modeling Simulates metabolic fluxes within an organism.Identifying metabolic engineering targets to improve the production of this compound.

Evolutionary Biology and Biodiversity of Streptamine Phosphate Pathways

Phylogenetic Analysis of Streptamine (B1206204) Phosphate (B84403) Biosynthetic Enzymes and Genes

The evolutionary history of the streptamine phosphate pathway can be elucidated through the phylogenetic analysis of its key biosynthetic enzymes and their corresponding genes. The biosynthesis of streptamine, and subsequently its phosphorylated and guanidinated derivatives, involves a series of enzymatic reactions, with aminotransferases and amidinotransferases playing pivotal roles.

In the streptomycin (B1217042) producer Streptomyces griseus, the gene stsC encodes the L-glutamine:scyllo-inosose aminotransferase, which is responsible for the initial amino group transfer in the formation of the streptidine (B14820) moiety of streptomycin. nih.gov The StsC protein, along with StsA and StrS, belongs to a distinct class of pyridoxal-phosphate-dependent aminotransferases primarily found in secondary metabolite biosynthetic pathways. nih.gov Phylogenetic analyses of L-glutamine:(2-deoxy-)scyllo-inosose aminotransferase genes, which are specific to all major types of aminoglycoside biosynthesis, have revealed that these genes can be classified into several clusters. tandfonline.com The study of homologous aminotransferase genes from environmental DNA has shown wide diversity and suggests that horizontal gene transfer has played a role in their evolution. tandfonline.comoup.com Some of these genes appear to have originated from non-actinomycetes, indicating a broader distribution of these pathways than previously thought. tandfonline.comoup.com

The phosphorylation of streptamine is another critical step. Streptomycin-producing organisms possess multiple aminocyclitol kinase activities. nih.gov One such kinase can phosphorylate streptamine at the 6-position. nih.gov The evolutionary relationship of these kinases is linked to the broader family of aminoglycoside phosphotransferases (APHs), which are also involved in resistance mechanisms. imrpress.com It has been proposed that the APH enzymes may have evolved from protein kinases. imrpress.com

Table 1: Key Biosynthetic Enzymes and Genes in the this compound Pathway

Enzyme NameGene NameOrganism ExampleFunction in this compound Pathway
L-glutamine:scyllo-inosose aminotransferasestsCStreptomyces griseusCatalyzes the first aminotransferase reaction in streptidine biosynthesis. nih.gov
L-arginine:inosamine-phosphate amidinotransferasestrB1Streptomyces griseusCatalyzes the two transamidination steps to form the guanidino groups on the streptamine core. acs.org
Streptamine 6-kinase-Streptomyces spp.Phosphorylates streptamine at the 6-position, a precursor step to guanidination. nih.gov
Streptomycin 6-phosphotransferaseAPH(6)Streptomyces griseusInvolved in resistance, but also related to the kinases in the biosynthetic pathway.

Conservation and Divergence of Biosynthetic Routes Across Microorganisms

The biosynthetic gene cluster for streptomycin is highly conserved among producing organisms, which are primarily strains of Streptomyces griseus and its close relatives. This conservation is evident in the gene content and organization of the str/sts cluster. genome.jp Comparative analysis of the streptomycin 6-phosphotransferase (APH(6)) genes from S. griseus and the hydroxystreptomycin-producing Streptomyces glaucescens revealed 75% nucleotide sequence homology and 74% conservation at the polypeptide level. nih.gov This high degree of conservation points to a shared and vertically inherited pathway for streptomycin production within this specific lineage of Streptomyces.

However, divergence from this conserved pathway is observed when comparing it to the biosynthetic routes of other aminocyclitol antibiotics. For instance, the spectinomycin (B156147) biosynthetic pathway, while also originating from myo-inositol, leads to the formation of actinamine, a dimethylated derivative of 2-epi-streptamine. researchgate.net This pathway involves a different set of modifying enzymes, highlighting how variations on the core streptamine synthesis can lead to structural diversity. researchgate.net

The biosynthesis of bluensomycin (B1667139), which contains a monoguanidinated inositol (B14025) moiety, is considered a possible evolutionary precursor to the diguanidinated streptidine of streptomycin. genome.jp The existence of bluensomycin suggests a pathway that diverged from the streptomycin pathway, or vice-versa, potentially through gene duplication and subsequent independent evolution of the duplicated genes. genome.jp This hypothesis is supported by the identification of distinct inositol kinase and O-carbamoyltransferase activities in bluensomycin producers that are not present in streptomycin producers.

Furthermore, studies on environmental DNA have uncovered a wide diversity of aminotransferase genes, some of which are phylogenetically distant from those found in known aminoglycoside producers. tandfonline.comoup.com This suggests the existence of numerous, uncharacterized biosynthetic routes for aminocyclitols in a wide range of microorganisms, indicating significant divergence from the classical streptomycin pathway. tandfonline.comoup.com The modular nature of biosynthetic gene clusters in actinomycetes allows for the acquisition and deletion of genes, leading to a wide variety of secondary metabolites. tandfonline.comnih.gov While some core gene clusters are conserved, the majority can be strain-specific, driving the chemical diversity observed in these organisms. tandfonline.com

Evolutionary Origins of Aminoglycoside Biosynthesis and the Central Role of this compound

The evolutionary origins of aminoglycoside biosynthesis are rooted in primary metabolism, specifically the pathways for carbohydrate modification. The aminocyclitol core of all major aminoglycosides, including streptamine, is derived from D-glucose. imrpress.comgenome.jp In the case of streptomycin, the streptidine moiety is synthesized from myo-inositol, which itself is formed from glucose-6-phosphate. genome.jp This connection to central metabolism underscores how secondary metabolic pathways have evolved by coopting and modifying fundamental biochemical reactions.

A compelling hypothesis for the evolution of the complex streptomycin biosynthetic pathway is the "gene duplication and divergence" model. genome.jp The biosynthesis of bluensomycin, a simpler, monoguanidinated aminocyclitol, is thought to represent an evolutionary antecedent to streptomycin. genome.jp It is proposed that an ancestral strain capable of producing a bluensomycin-like compound underwent a duplication of the gene segment responsible for the first guanidination step. genome.jp Subsequent evolutionary divergence of these duplicated genes would have allowed for the second guanidination event, leading to the more potent, diguanidinated streptomycin. genome.jp

This compound holds a central and indispensable role in this evolutionary narrative. It is the key intermediate that is acted upon by amidinotransferases to create the characteristic guanidino groups of streptidine. nih.gov Specifically, inosamine-phosphate, a precursor to this compound, is the substrate for the first transamidination reaction catalyzed by StrB1. acs.org The resulting guanidinated intermediate is then further processed and undergoes a second transamidination, also catalyzed by StrB1, to yield the diguanidinated streptidine precursor. acs.org The phosphorylation of the streptamine core is crucial for its recognition and processing by the downstream enzymes of the pathway. The ability of microorganisms to synthesize and modify this compound was a critical evolutionary step that enabled the production of a diverse array of aminocyclitol antibiotics with potent bioactivity. researchgate.net

Exploration of Novel Microorganisms Encoding this compound or Related Pathways

The search for novel microorganisms capable of producing streptamine-containing compounds has revealed that the capacity for streptomycin biosynthesis is phylogenetically narrow. It is largely confined to Streptomyces griseus and a few very closely related species. semanticscholar.org This limited distribution suggests that the entire biosynthetic gene cluster may have been assembled relatively recently in evolutionary time and has not disseminated widely.

Despite the restricted distribution of streptomycin producers, the genetic potential for producing related aminocyclitols appears to be much broader. Modern molecular techniques, such as degenerate PCR and genome mining, have opened up new avenues for discovering novel biosynthetic pathways from environmental DNA and uncultured microorganisms. tandfonline.comoup.comfrontiersin.org

Studies utilizing degenerate primers targeting conserved regions of L-glutamine:(2-deoxy-)scyllo-inosose aminotransferase genes have successfully identified a multitude of homologous genes from soil DNA. tandfonline.comoup.com Phylogenetic analysis of these sequences revealed that many are distant from any known aminotransferase genes, and some are likely to originate from non-actinomycete bacteria. tandfonline.comoup.com This indicates that a vast, untapped reservoir of genetic diversity for aminocyclitol biosynthesis exists in the environment. tandfonline.com These novel genes could be part of biosynthetic pathways that produce new aminocyclitols with unique structures and potentially valuable biological activities.

Comparative genomic analyses of various Streptomyces species show that each strain typically possesses between 20 and 50 biosynthetic gene clusters for secondary metabolites, many of which are "cryptic" or silent under standard laboratory conditions. nih.govfrontiersin.orgmdpi.com While some gene clusters are conserved across a genus, a significant portion are unique to individual strains or species, highlighting the immense biosynthetic potential yet to be explored. tandfonline.comnih.gov The exploration of these novel microorganisms and their genetic blueprints holds significant promise for the discovery of new streptamine-related compounds and a deeper understanding of the evolutionary diversification of these important metabolic pathways.

Future Directions and Emerging Research Avenues for Streptamine Phosphate Studies

Unraveling Remaining Biosynthetic Gaps and Unidentified Enzymes

While significant strides have been made in elucidating the biosynthetic pathway of streptamine (B1206204) and its derivatives, several knowledge gaps persist. The complete enzymatic cascade from primary metabolites to the final streptamine phosphate (B84403) molecule is not fully characterized, and researchers suggest that many unidentified genes for aminoglycoside biosynthesis still exist in nature. nih.gov Key areas of focus include the precise mechanisms and the enzymes responsible for specific chemical transformations.

For instance, the biosynthesis of the streptidine (B14820) moiety of streptomycin (B1217042) and the bluensidine moiety of bluensomycin (B1667139) involve analogous, yet distinct, series of reactions catalyzed by different enzymes, some of which have overlapping specificities. pnas.orgresearchgate.net The study of bluensomycin biosynthesis in S. glebosus revealed that it lacks at least two enzymes present in streptomycin producers, highlighting evolutionary divergences and potential undiscovered biocatalysts. researchgate.net Research efforts are directed towards identifying these missing enzymes, which may include novel kinases, aminotransferases, or phosphatases. frontiersin.orgresearchgate.net A primary challenge is that some enzymatic steps, like the final dephosphorylation of streptidine-6-phosphate, are catalyzed by phosphatases with broad substrate specificities, making it difficult to pinpoint the dedicated enzyme for the pathway. researchgate.net

Future work will likely involve a combination of comparative genomics, transcriptomics, and proteomics of producing organisms like Streptomyces griseus to identify candidate genes. mdpi.com These genes can then be expressed heterologously and their products characterized biochemically to confirm their function in the streptamine phosphate pathway. Closing these gaps is crucial for a complete understanding of how nature assembles this important aminocyclitol.

Research AreaKey Unanswered QuestionsPotential Approaches
Enzyme Identification What are the identities of all kinases, aminotransferases, and phosphatases in the full pathway?Comparative genomics, transcriptomics, heterologous expression, biochemical assays.
Reaction Mechanisms What are the precise stereochemical and mechanistic details of each enzymatic step?X-ray crystallography of enzyme-substrate complexes, kinetic studies, isotopic labeling.
Regulatory Control How is the expression of the biosynthetic gene cluster regulated in response to cellular signals?Analysis of regulatory genes (e.g., StrR), promoter studies, identifying pathway-specific transcription factors. mdpi.com

Engineering Microbial Systems for Fundamental Pathway Understanding

Microbial systems, particularly Escherichia coli and non-producing Streptomyces species, are being engineered as "chassis" organisms to study the this compound pathway in a controlled environment. pnas.orginsight-analytical.com By transferring the biosynthetic genes from the native producer into a heterologous host, researchers can investigate the function of individual enzymes and partial pathways without the interference of the complex regulatory networks and competing metabolic pathways of the original organism. insight-analytical.com

For example, the three genes from the neomycin cluster responsible for converting D-glucose-6-phosphate into 2-deoxystreptamine (B1221613) (DOS), a structurally related aminocyclitol, were successfully expressed in Streptomyces venezuelae, a non-aminoglycoside producer. insight-analytical.com This work confirmed the function of these genes in vivo and established a platform for producing the core aminocyclitol, which can then be used for further study or modification. insight-analytical.com Similarly, E. coli has been engineered for the production of related compounds, demonstrating the feasibility of using this workhorse microbe for pathway reconstruction and optimization. pnas.org

These engineered systems serve multiple purposes:

Functional Genomics: Confirming the role of specific genes and enzymes in the pathway.

Metabolic Bottleneck Identification: Pinpointing rate-limiting steps in the biosynthetic sequence.

Substrate Specificity Studies: Testing the ability of pathway enzymes to accept modified or unnatural substrates, a key step towards biosynthetic engineering of new compounds. nih.gov

Future efforts will focus on refining these microbial platforms. Systematically engineering central metabolism, such as the pentose (B10789219) phosphate pathway in E. coli, can improve the supply of precursors and the reducing equivalents (NAD(P)H) needed for efficient production. researchoutreach.org

Application of Synthetic Biology for Reconstructing and Manipulating this compound Pathways

Synthetic biology offers a powerful toolkit to move beyond merely understanding the this compound pathway to actively manipulating and redesigning it. This field combines principles of engineering with biology to construct novel biological parts, devices, and systems. The application of synthetic biology to this compound biosynthesis aims to create new production platforms and generate novel aminoglycoside analogues. pnas.orgnih.gov

Key strategies include:

Pathway Reconstruction: Assembling the complete set of biosynthetic genes in a heterologous host like E. coli or yeast to achieve full biosynthesis of this compound outside its native producer. pnas.org

Combinatorial Biosynthesis: Mixing and matching enzymes from different aminoglycoside pathways to create hybrid pathways. The substrate promiscuity of many aminoglycoside biosynthetic enzymes makes this a particularly promising approach for generating structural diversity. nih.gov

Metabolic Engineering: Optimizing the host organism's metabolism to channel more precursors towards the this compound pathway, thereby increasing yields. pnas.org This can involve using tools like CRISPR-Cas9 to knock out competing metabolic pathways.

The ultimate goal of these efforts is to create robust microbial cell factories for the on-demand production of this compound and its derivatives. Such platforms would facilitate the rapid generation of new aminoglycoside compounds with potentially improved therapeutic properties, such as activity against resistant bacterial strains. nih.gov

Development of Advanced Analytical Probes for In Situ Pathway Monitoring (Research Tools)

A significant challenge in engineering metabolic pathways is the ability to monitor the flux of intermediates and the concentration of the final product in real-time and in situ. Traditional methods often rely on laborious and destructive sample analysis. acs.org The development of advanced analytical probes is a key research frontier to overcome this limitation.

For this compound studies, promising tools include:

Genetically Encoded Biosensors: These are engineered proteins, often based on transcription factors, that can detect a specific metabolite and produce a measurable output, such as fluorescence. frontiersin.orgpnas.org A biosensor responsive to this compound or its precursors could be used to screen large libraries of engineered microbes for high producers using techniques like fluorescence-activated cell sorting (FACS). pnas.org While biosensors for related molecules like malonyl-CoA have been developed, specific probes for streptamine pathway intermediates remain an open area of research. nih.gov

Fluorescent Probes and Aptamers: Synthetic fluorescent probes or nucleic acid-based aptamers that specifically bind to streptamine or its phosphorylated form could enable direct visualization and quantification in living cells or culture media. nih.govbohrium.com For example, fluorescent aptasensors have been designed for other aminoglycosides like kanamycin (B1662678) and streptomycin. bohrium.com

Raman Microspectroscopy: This non-destructive technique can provide a chemical fingerprint of a cell's contents. Coupled with stable isotope probing (e.g., using ¹³C-glucose), it can be used to trace the flow of atoms through a metabolic pathway in situ at the single-cell level, offering a powerful way to visualize pathway activity without the need for genetic modification. mdpi.com

These advanced analytical tools will provide unprecedented insight into the dynamic operation of the this compound pathway, accelerating the cycle of design, building, and testing in metabolic engineering and synthetic biology efforts.

Probe TypePrinciple of OperationPotential Application in this compound Research
Genetically Encoded Biosensors A transcription factor binds the target metabolite, activating expression of a reporter protein (e.g., GFP). pnas.orgHigh-throughput screening of mutant libraries for strains with improved this compound production.
Fluorescent Aptasensors A specific nucleic acid sequence (aptamer) binds the target, causing a change in fluorescence. bohrium.comReal-time monitoring of extracellular this compound concentrations in fermentation cultures.
Raman Spectroscopy with SIP Measures vibrational modes of molecules; isotope incorporation causes a detectable shift in the Raman spectrum. mdpi.comTracing the incorporation of labeled precursors into this compound within single cells to identify metabolic flux and bottlenecks.

Investigating Novel Biological Roles of this compound Beyond Known Aminoglycoside Production

While this compound is primarily known as an obligate intermediate in the biosynthesis of streptomycin and related antibiotics, there is evidence to suggest it may have other biological roles. Research indicates that streptamine and its analogues could function as specialized metabolites that confer a fitness advantage to the producing organism, Streptomyces, in its natural soil environment. nih.gov

Potential novel roles under investigation include:

Nutrient Reserves: Streptamine-related compounds could serve as proprietary carbon and nitrogen sources, sequestered by the organism for use during periods of nutrient scarcity. nih.gov

Osmolytes: The chemical properties of aminocyclitols make them suitable candidates for acting as osmolytes, helping the cell survive changes in external osmotic pressure. nih.gov

pH Buffers: With pKa values near neutral, streptamine and its phosphorylated derivatives could function as physiological pH buffers, helping to maintain intracellular pH homeostasis during the "feast-or-famine" lifestyle of soil bacteria. nih.gov

Structural Components: The related compound streptidine has been found in the cell wall of Streptomyces griseus, suggesting a possible structural role for these aminocyclitols beyond their inclusion in antibiotics.

Investigating these potential functions requires new experimental approaches. This includes analyzing the metabolome of Streptomyces under various environmental stress conditions (e.g., osmotic shock, pH changes, nutrient limitation) to see if this compound levels are modulated. Furthermore, creating knockout mutants unable to synthesize this compound and assessing their fitness compared to wild-type strains under these stress conditions could provide direct evidence for these novel biological roles. Uncovering such functions would broaden our understanding of the metabolic versatility of Streptomyces and the evolutionary pressures that led to the development of the streptamine biosynthetic pathway.

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for detecting and quantifying Streptamine phosphate in enzymatic reaction mixtures?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification, as this allows separation of this compound from structurally similar intermediates (e.g., 2-deoxystreptamine derivatives). For rapid screening, colorimetric assays targeting phosphate groups (e.g., molybdenum blue method) are suitable, but calibration with pure this compound standards is critical to avoid cross-reactivity .

Q. How does this compound contribute to the biosynthesis of streptomycin in microbial systems?

  • Methodological Answer : this compound acts as a precursor in the transamidination pathway, where it donates a phosphate group during the formation of streptidine—a core component of streptomycin. Researchers should use isotopic labeling (e.g., ³²P) to track phosphate transfer efficiency in Streptomyces cultures, followed by enzymatic assays to confirm substrate specificity of phosphatases like those described in Walker & Walker (1971) .

Q. What are the critical solubility and stability considerations for this compound in aqueous buffers?

  • Methodological Answer : this compound is hygroscopic and prone to hydrolysis in acidic conditions (pH < 5). For stability, store lyophilized powder at -20°C and reconstitute in neutral buffers (pH 6.5–7.5) with 1–5 mM EDTA to chelate divalent metal ions that may catalyze degradation. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) at <10% v/v .

Q. What role do metal ions play in modulating enzymatic reactions involving this compound?

  • Methodological Answer : Mg²⁺ and Mn²⁺ are cofactors for phosphatases and kinases interacting with this compound. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ion concentrations in reaction buffers, and conduct kinetic assays with/without chelating agents (e.g., EDTA) to validate their role .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when characterizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or pH-dependent conformational changes. Employ multi-dimensional NMR (e.g., ¹H-¹³C HSQC) to resolve overlapping signals, and validate MS fragmentation patterns using synthetic analogs. Cross-reference data with computational models (e.g., density functional theory) to predict stable conformers .

Q. What experimental designs optimize the study of substrate specificity in phosphatases acting on this compound?

  • Methodological Answer : Use a competitive inhibition assay with radiolabeled substrates (e.g., [³²P]-labeled this compound) and structural analogs (e.g., 2-deoxystreptamine 6-phosphate). Pair this with X-ray crystallography to map active-site interactions. Ensure controls include non-hydrolyzable phosphate analogs to rule out nonspecific binding .

Q. How can batch-to-batch variability in this compound synthesis be minimized for reproducible enzymatic assays?

  • Methodological Answer : Implement rigorous quality control (QC) protocols:

  • Purity : Require ≥95% purity via HPLC with dual detection (UV at 210 nm and charged aerosol detection).
  • Contaminants : Test for residual solvents (GC-MS) and inorganic phosphates (ion chromatography).
  • Standardization : Use a single synthetic route (e.g., phosphorylation of streptamine via POCl₃) and document reaction conditions (temperature, stoichiometry) meticulously .

Q. What challenges arise in elucidating the kinetic parameters of this compound-inhibiting enzymes?

  • Methodological Answer : Challenges include substrate inhibition at high concentrations and non-Michaelis-Menten kinetics due to allosteric regulation. Address this by:

  • Using a wide substrate concentration range (nM–mM) to identify inhibition thresholds.
  • Applying global fitting models (e.g., Hill equation) to account for cooperativity.
  • Validating with site-directed mutagenesis to disrupt suspected allosteric sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.